molecular formula C15H26N2O4 B12982724 2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate

2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate

Cat. No.: B12982724
M. Wt: 298.38 g/mol
InChI Key: DNPWRZPNGUCNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate is a spirocyclic compound featuring a central bicyclic framework with two nitrogen atoms (2,7-diaza) and ester substituents (tert-butyl and ethyl) at positions 2 and 6. Its spiro[4.4]nonane core consists of two fused rings (four-membered and four-membered), conferring rigidity and stereochemical complexity. Such scaffolds are of interest in medicinal chemistry for their ability to mimic peptide turn structures and enhance metabolic stability in drug candidates .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

2-O-tert-butyl 8-O-ethyl 2,7-diazaspiro[4.4]nonane-2,8-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-15(9-16-11)6-7-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3

InChI Key

DNPWRZPNGUCNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCN(C2)C(=O)OC(C)(C)C)CN1

Origin of Product

United States

Preparation Methods

Synthesis of the Diazaspiro Core

A common approach involves starting from a 2,7-diazaspiro[4.4]nonane precursor or its derivatives, which can be prepared by:

  • Cyclization of diamine intermediates : For example, reacting diamines with dihaloalkanes or diesters under basic conditions to form the spirocyclic ring.
  • Ring-closing reactions using sodium ethoxide or other bases in ethanol, promoting intramolecular nucleophilic substitution to form the spiro ring.

Introduction of Ester Groups

  • The tert-butyl ester at position 2 is often introduced by reacting the corresponding acid or acid chloride with tert-butanol or by using tert-butyl protecting groups during synthesis.
  • The ethyl ester at position 8 can be introduced by alkylation with ethyl bromoacetate or similar alkylating agents under controlled conditions.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation with ethyl bromoacetate Sodium hydride in anhydrous tetrahydrofuran, reflux at 66 °C for 1 h, then dropwise addition of ethyl bromoacetate, room temperature for 8 h Not specified Controlled addition prevents rapid heat release and side reactions
2 Hydrogenation Raney nickel catalyst, ethanol solvent, 50 psi hydrogen pressure, 40 °C, 8 h Not specified Reduces cyano groups to amines, facilitating ring closure
3 Ring closure Sodium ethoxide in ethanol, 0 °C to room temperature, 8 h Not specified Intramolecular cyclization to form diazaspiro ring
4 Amide reduction Borane dimethyl sulfide complex in tetrahydrofuran, 0 °C to room temperature, 12 h Not specified Converts amide to amine, finalizing the spirocyclic structure

Note: These steps are adapted from analogous diazaspiro compound syntheses and provide a framework for the target compound’s preparation.

Purification

  • After reaction completion, the mixture is typically quenched with methanol.
  • Extraction with ethyl acetate or dichloromethane, followed by drying over magnesium sulfate.
  • Purification by flash chromatography on silica gel using gradients of methanol/dichloromethane or heptane/ethyl acetate.
  • Final product isolation as an oil or solid depending on the derivative.

Example of a Related Synthetic Route

A reported synthesis of a related tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate intermediate involves:

  • Reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride with benzamidazole-2-carboxaldehyde in methanol at 0 °C.
  • Addition of sodium acetate and sodium cyanoborohydride for reductive amination.
  • Stirring overnight at room temperature, followed by extraction and purification.
  • Yield reported around 55% for the intermediate.

Analytical and Characterization Data

  • Molecular weight: ~226.32 g/mol for tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate derivatives.
  • Characterization typically involves NMR spectroscopy , mass spectrometry , and chromatographic purity analysis .
  • Reaction monitoring by TLC and NMR to confirm ring closure and ester formation.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Diamines, ethyl bromoacetate, tert-butanol derivatives
Solvents Anhydrous tetrahydrofuran, ethanol, methanol
Catalysts/Reagents Sodium hydride, sodium ethoxide, Raney nickel, borane dimethyl sulfide complex
Temperature range 0 °C to reflux (~66 °C)
Reaction time 1–12 hours depending on step
Purification methods Extraction, drying, flash chromatography
Typical yields 50–87% depending on step and substrate

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocy

Biological Activity

The compound 2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate (CAS No. 2112190-69-7) is a member of the diazaspiro compound family, characterized by a unique spirocyclic structure that may confer specific biological activities. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.383 g/mol
  • Structure : The compound features a spiro system which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of diazaspiro compounds has been the subject of various studies, particularly in relation to their potential as therapeutic agents. The following sections summarize key findings related to the biological activity of This compound .

Anticonvulsant Activity

A study focused on related diazaspiro compounds demonstrated significant anticonvulsant properties. For instance, derivatives similar to the compound were evaluated for their ability to delay seizures induced by strychnine in animal models. These compounds showed promising results in prolonging survival times compared to standard treatments like phenobarbital .

The mechanism of action for many diazaspiro compounds appears to involve modulation of neurotransmitter systems and ion channels. For example, some studies suggest that these compounds may act on GABA-A receptors, enhancing inhibitory neurotransmission and thus providing a basis for their anticonvulsant effects .

Research Findings and Case Studies

StudyFindings
Ghareb et al., 2017Investigated anticonvulsant activity of diazaspiro derivatives; significant delay in seizure onset observed .
Chemistry EuropeDiscussed synthesis and characterization of similar compounds with potential pharmacological applications .
Reagentia Product InformationProvided details on the chemical properties and potential applications in research settings .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among related compounds include:

  • Spiro ring size : Alters conformational flexibility and steric profile.
  • Substituent type and position : Influences solubility, metabolic stability, and target binding.
  • Nitrogen count : Affects hydrogen-bonding capacity and polarity.
Table 1: Comparative Analysis of Structurally Related Compounds
Compound Name (CAS) Spiro System Substituents Key Features Potential Applications References
2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate [4.4] tert-butyl (C2), ethyl (C8) Rigid bicyclic core; dual ester groups Scaffold for constrained peptides or CNS-targeted drugs
2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (1357354-49-4) [4.4] tert-butyl (C2), ethyl (C9) Ethyl ester positional isomer Structural analog with altered steric/electronic properties
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (1788054-69-2) [4.4] tert-butyl (C2), oxalate salt Single ester; hemioxalate counterion Intermediate in synthesis of complex spirocycles
8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (2137581-34-9) [4.5] tert-butyl (C8), methyl (C4) Larger spiro ring (5-membered); methyl substituent Enhanced conformational flexibility
2,7-diazaspiro[3.5]nonane derivatives [3.5] Variable (e.g., aryl, alkyl) Smaller spiro core (3- and 5-membered rings) Sigma receptor ligands (e.g., compound 4b in )
di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate (1639963-79-3) [3.5] tert-butyl (C2, C8) Triaza system; dual Boc protection High polarity for solubility-driven applications

Key Research Findings

(a) Positional Isomerism in Diazaspiro[4.4]nonanes

The compound 2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 1357354-49-4) shares a 0.95 structural similarity with the target molecule but differs in the ethyl ester position (C9 vs. C8). This minor positional shift may significantly impact intermolecular interactions, as seen in studies where substituent placement affected binding to biological targets like DAT .

(b) Impact of Spiro Ring Size
  • Spiro[3.5]nonane derivatives (e.g., from ) exhibit distinct pharmacological profiles compared to [4.4] systems. For example, 2,7-diazaspiro[3.5]nonane-based ligands showed selective sigma-1 receptor antagonism, attributed to the smaller spiro core’s ability to fit into hydrophobic binding pockets .
(c) Functional Group Modifications
  • Hemioxalate salts (e.g., 1788054-69-2) are often intermediates in synthesizing free bases or active pharmaceutical ingredients (APIs), highlighting the importance of counterion selection in solubility and crystallinity .
  • Triazaspiro compounds (e.g., 1639963-79-3) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity for applications in enzyme inhibition or metal coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.